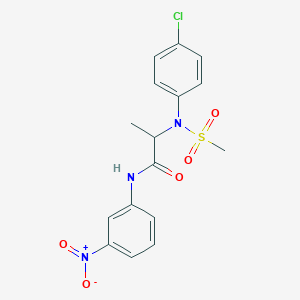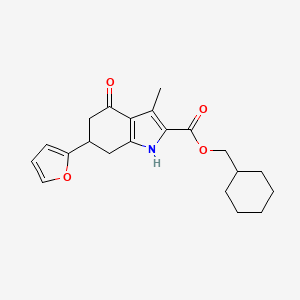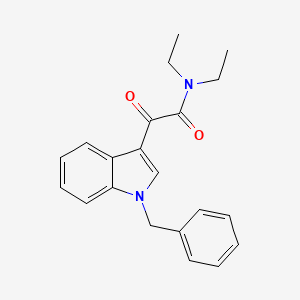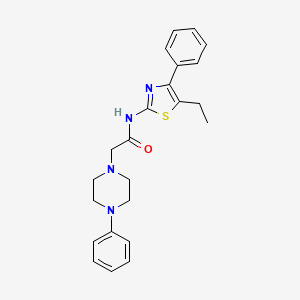![molecular formula C19H21N3O4S B4189142 N-[4-(aminocarbonyl)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4189142.png)
N-[4-(aminocarbonyl)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
N-[4-(aminocarbonyl)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide, also known as N-phenyl-1-(phenylsulfonyl)-3-piperidinecarboxamide (PSNCBAM-1), is a compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the G protein-coupled receptor GPR55, which is involved in various physiological processes such as pain sensation, inflammation, and cancer cell proliferation.
Mécanisme D'action
PSNCBAM-1 selectively antagonizes the G protein-coupled receptor GPR55, which is expressed in various tissues and plays a role in pain sensation, inflammation, and cancer cell proliferation. The exact mechanism of action of PSNCBAM-1 is not fully understood, but it is thought to inhibit GPR55-mediated signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
PSNCBAM-1 has been shown to have various biochemical and physiological effects in animal models and cell lines. These include inhibition of cancer cell proliferation, induction of apoptosis, inhibition of pain and inflammation, protection against neurodegeneration and cognitive impairment, and modulation of immune function. PSNCBAM-1 has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PSNCBAM-1 in lab experiments include its high selectivity and potency as a GPR55 antagonist, its low toxicity and good pharmacokinetic properties, and its potential therapeutic applications in various diseases. However, the limitations of using PSNCBAM-1 include its limited solubility in aqueous solutions, which may require the use of organic solvents, and its potential off-target effects on other G protein-coupled receptors.
Orientations Futures
There are several future directions for research on PSNCBAM-1. These include further studies on its mechanism of action and signaling pathways, identification of its potential off-target effects and interactions with other receptors, optimization of its pharmacokinetic properties and formulation for clinical use, and evaluation of its therapeutic efficacy in animal models and clinical trials. In addition, PSNCBAM-1 may have potential applications in other diseases such as diabetes, cardiovascular disease, and autoimmune disorders, which warrant further investigation.
Applications De Recherche Scientifique
PSNCBAM-1 has been studied extensively for its potential therapeutic applications in various diseases such as pain, inflammation, cancer, and neurodegenerative disorders. The selective antagonism of GPR55 by PSNCBAM-1 has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, PSNCBAM-1 has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. PSNCBAM-1 has also been shown to protect against neurodegeneration and cognitive impairment in animal models of Alzheimer's disease and traumatic brain injury.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-(4-carbamoylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c20-18(23)14-8-10-16(11-9-14)21-19(24)15-5-4-12-22(13-15)27(25,26)17-6-2-1-3-7-17/h1-3,6-11,15H,4-5,12-13H2,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKPJNHLYBGEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-{4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4189066.png)

![ethyl 4-methyl-2-(3-nitrophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4189073.png)
![ethyl 4,5-dimethyl-2-({[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4189085.png)
![2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4189101.png)

![1-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B4189113.png)
![N-benzyl-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4189119.png)
![(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4189134.png)
![N-(2-methoxyphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4189136.png)


![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B4189163.png)
![N-(3-chloro-4-fluorophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4189174.png)